![molecular formula C13H11N5O2 B2988853 methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate CAS No. 1021219-55-5](/img/structure/B2988853.png)
methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
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Description
Scientific Research Applications
Synthesis and Transformations in Heterocyclic Chemistry
Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate and its derivatives are primarily used in the synthesis of various heterocyclic systems. These compounds serve as key reagents or intermediates in the preparation of multifunctional heterocyclic compounds like pyrroles, pyrimidines, pyridazines, and pyrazoles. For example, Stanovnik et al. (1990) used a related compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, to prepare derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other fused pyrimidinones (Stanovnik et al., 1990). Similarly, Pizzioli et al. (1998) reported the use of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate for the preparation of polyfunctional heterocyclic systems (Pizzioli et al., 1998).
Antimicrobial and Antitumor Activities
Some derivatives of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate have been studied for their biological activities. Titi et al. (2020) investigated the antimicrobial and antitumor activities of pyrazole derivatives, including compounds related to methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate (Titi et al., 2020). Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities (Khobragade et al., 2010).
Novel Drug Design
Research into derivatives of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has also contributed to the design of novel drug candidates. For instance, Verhoest et al. (2012) described the design and discovery of a selective brain-penetrant PDE9A inhibitor, incorporating structural elements of pyrazolo[3,4-d]pyrimidin-4-one, for the treatment of cognitive disorders (Verhoest et al., 2012).
properties
IUPAC Name |
methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)17-11-10-6-16-18-12(10)15-7-14-11/h2-7H,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONEVODAYWSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
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